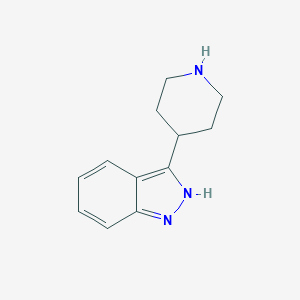
3-Piperidin-4-YL-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-Piperidin-4-YL-1H-indazole is a derivative of the indazole class, which is a heterocyclic compound that has significant importance in medicinal chemistry due to its biological activities. Indazole derivatives, such as the one mentioned, are often synthesized for their potential use as pharmacological agents, particularly in the field of antipsychotic drugs .
Synthesis Analysis
The synthesis of indazole derivatives can be complex, involving multiple steps and requiring efficient processes to achieve high yields. For instance, a five-step synthesis sequence with a 67% overall yield was reported for the preparation of an unsubstituted piperazine intermediate, which is crucial for the synthesis of 3-(1-piperazinyl)-1H-indazole derivatives . Another study reported the synthesis of a related compound, 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole, through a four-step process including etherification, hydrazonation, cyclization, and reduction, with an overall yield of 39% .
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of a nitrogen-containing heterocycle. Structural and spectroscopic characterization using quantum chemical calculations, such as Density Functional Theory (DFT), can provide insights into the energy, geometrical structure, and vibrational wavenumbers of these compounds . For example, the molecular structure of a related molecule, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, was determined using HF and DFT methods, revealing the most stable conformers and their geometrical parameters .
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological activity. The synthesis of these compounds often involves reactions such as arylation, reduction, etherification, hydrazonation, and cyclization . For example, arylation of azoles with bromopyridines followed by reduction of the pyridine ring is a method used to prepare azolyl piperidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Quantum chemical calculations can predict properties like electric dipole moment, polarizability, and hyperpolarizability . Additionally, the HOMO-LUMO gap and molecular electrostatic potential maps can provide information on the reactivity and interaction potential of these molecules .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A significant amount of research has been dedicated to synthesizing various derivatives of 1H-indazole, highlighting the compound's versatility in medicinal chemistry. Studies have developed efficient processes for synthesizing derivatives, such as 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, showcasing its importance in medicinal chemistry due to spectral analysis and docking studies (Balaraju, Kalyani, & Laxminarayana, 2019). Additionally, the development of 3- and 4-(1H-azol-1-yl)piperidines through arylation and subsequent reduction processes illustrates the compound's chemical flexibility and potential for further pharmaceutical applications (Shevchuk et al., 2012).
Biological Applications and Pharmacology
Research into the biological applications of 3-Piperidin-4-YL-1H-indazole derivatives has shown promising pharmacological potential. For example, the discovery of MK-4827, a potent oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors, highlights the therapeutic potential of these compounds in oncology (Jones et al., 2009). This compound demonstrates excellent PARP 1 and 2 inhibition, indicating its potential use in cancer therapy. Moreover, the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, through a convergent, stereoselective synthesis, showcases the compound's application in treating conditions associated with CGRP, such as migraines or certain types of headaches (Cann et al., 2012).
Antifungal and Antimicrobial Activities
Some derivatives of 3-Piperidin-4-YL-1H-indazole have been studied for their antifungal and antimicrobial properties. A novel series of compounds bearing 1,2,3-triazole and piperidine ring showed significant in vitro antifungal activities, suggesting their potential as antifungal agents (Sangshetti & Shinde, 2011). This research indicates the compound's versatility in addressing fungal infections, potentially leading to new therapeutic agents.
Orientations Futures
Indazoles have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The main issue about indazoles is the less abundance in plant sources, and their synthetic derivatives also often face problems with low yield . Therefore, future research may focus on improving the yield of synthetic derivatives of indazoles .
Propriétés
IUPAC Name |
3-piperidin-4-yl-2H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXBDKOYTAXAKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C3C=CC=CC3=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554735 |
Source


|
| Record name | 3-(Piperidin-4-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidin-4-YL-1H-indazole | |
CAS RN |
133455-10-4 |
Source


|
| Record name | 3-(Piperidin-4-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate](/img/structure/B153812.png)
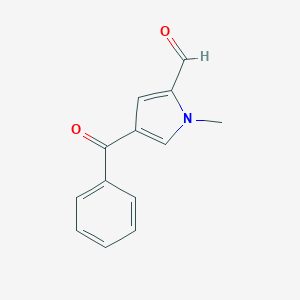
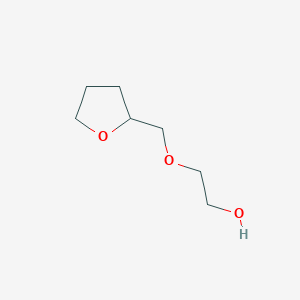
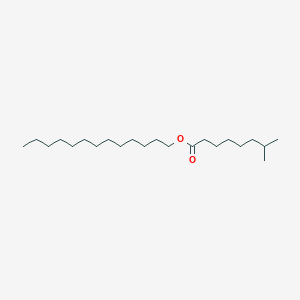
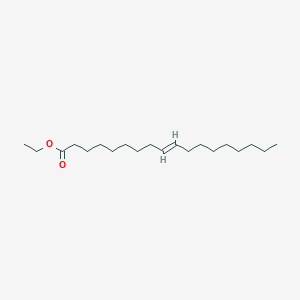
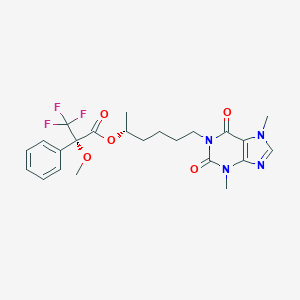
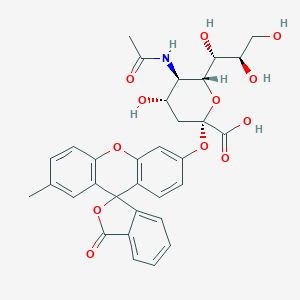
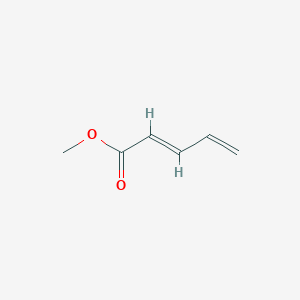

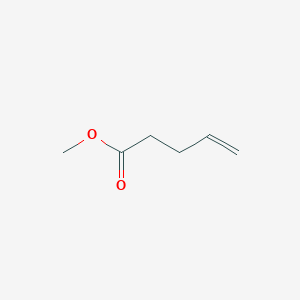
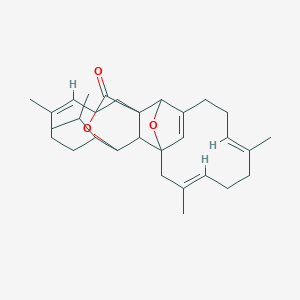


![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)